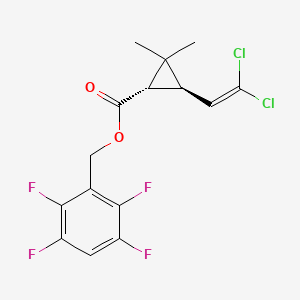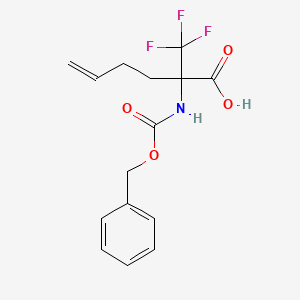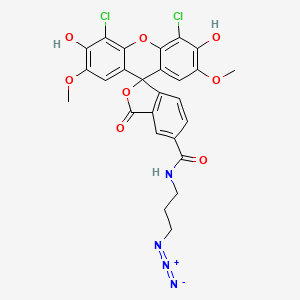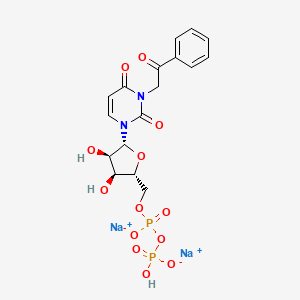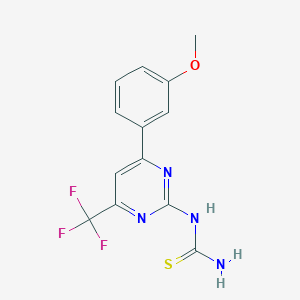
(5-Formyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Formyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a formyl group, a phenylmethoxy group, and a sulfonate group attached to a cyclohexa-1,3-diene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Formyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate typically involves multiple steps. One common method includes the following steps:
Formation of the phenylmethoxy group: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form phenylmethoxybenzene.
Introduction of the formyl group: The phenylmethoxybenzene is then subjected to a formylation reaction using reagents like dichloromethyl methyl ether and a Lewis acid catalyst such as aluminum chloride.
Cyclohexa-1,3-diene ring formation: The formylated phenylmethoxybenzene is then reacted with a suitable diene precursor under Diels-Alder reaction conditions to form the cyclohexa-1,3-diene ring.
Sulfonation: Finally, the compound is sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(5-Formyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: (5-Carboxy-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate.
Reduction: (5-Hydroxymethyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(5-Formyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (5-Formyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonate group can enhance the compound’s solubility and facilitate its interaction with biological membranes.
類似化合物との比較
Similar Compounds
- Phenylephrine Related Compound F
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
(5-Formyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate is unique due to its combination of functional groups and the presence of a cyclohexa-1,3-diene ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
1076199-01-3 |
|---|---|
分子式 |
C21H20O5S |
分子量 |
384.4 g/mol |
IUPAC名 |
(5-formyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate |
InChI |
InChI=1S/C21H20O5S/c1-16-7-10-19(11-8-16)27(23,24)26-21-13-18(14-22)9-12-20(21)25-15-17-5-3-2-4-6-17/h2-7,9-10,12-14H,8,11,15H2,1H3 |
InChIキー |
RAEMWWMFRHJUPJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(CC1)S(=O)(=O)OC2=C(C=CC(=C2)C=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol](/img/structure/B13720351.png)
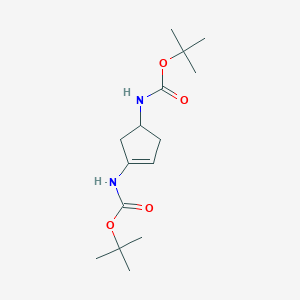
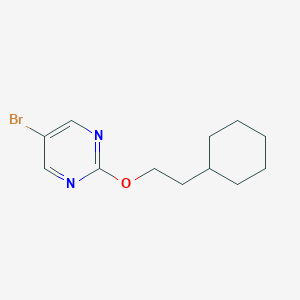
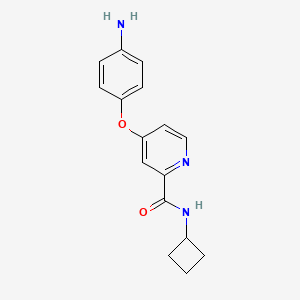

![5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720390.png)

